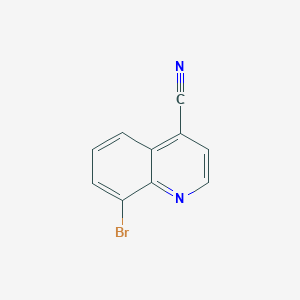

8-Bromoquinoline-4-carbonitrile

Description

Structure

2D Structure

Properties

IUPAC Name |

8-bromoquinoline-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrN2/c11-9-3-1-2-8-7(6-12)4-5-13-10(8)9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCDBLYHPJMMFMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C(=C1)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70676539 | |

| Record name | 8-Bromoquinoline-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190315-89-9 | |

| Record name | 8-Bromo-4-quinolinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1190315-89-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Bromoquinoline-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformations of 8 Bromoquinoline 4 Carbonitrile

Transition Metal-Catalyzed Cross-Coupling Reactions at the Bromine Atom (C-8)

The bromine atom attached to the sp²-hybridized carbon at the 8-position of the quinoline (B57606) core is a prime site for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for constructing new carbon-carbon and carbon-heteroatom bonds. wikipedia.org

The Suzuki-Miyaura coupling is a highly versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound, such as a boronic acid or a boronic ester. libretexts.org For 8-bromoquinoline-4-carbonitrile, the C-8 bromine atom can serve as the halide partner, reacting with various aryl or vinyl boronic acids to yield 8-aryl- or 8-vinylquinoline-4-carbonitrile derivatives.

The catalytic cycle typically involves three main steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the quinoline ring to form a Pd(II) complex. libretexts.org

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. libretexts.org This step is usually facilitated by a base.

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst. libretexts.org

A wide range of boronic acids can be used, and the reaction conditions are generally mild and tolerant of many functional groups, including the nitrile at the C-4 position. youtube.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Coupling Partner (R-B(OH)₂) | Palladium Catalyst | Base | Solvent | Typical Product |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | 8-Phenylquinoline-4-carbonitrile |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/Water | 8-(4-Methoxyphenyl)quinoline-4-carbonitrile |

| Thiophene-2-boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 8-(Thiophen-2-yl)quinoline-4-carbonitrile |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.org This reaction has become a cornerstone of modern synthetic chemistry for creating aryl amines, which are prevalent in pharmaceuticals and materials science. wikipedia.orgyoutube.com The C-8 bromine atom of this compound can be readily coupled with a wide variety of primary and secondary amines.

The reaction requires a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. nrochemistry.com The choice of ligand is critical, with bulky, electron-rich phosphine ligands (such as XPhos, SPhos, or BrettPhos) often providing superior results by promoting the key steps of oxidative addition and reductive elimination. youtube.com The base, typically a strong, non-nucleophilic one like sodium tert-butoxide or potassium phosphate, is necessary to deprotonate the amine in the catalytic cycle. nrochemistry.comias.ac.in

Table 2: Representative Conditions for Buchwald-Hartwig Amination

| Amine Coupling Partner | Palladium Catalyst/Ligand | Base | Solvent | Typical Product |

|---|---|---|---|---|

| Aniline | Pd₂(dba)₃ / XPhos | NaO-t-Bu | Toluene | 8-(Phenylamino)quinoline-4-carbonitrile |

| Morpholine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 8-(Morpholin-4-yl)quinoline-4-carbonitrile |

| N-Methylaniline | Pd(OAc)₂ / RuPhos | K₃PO₄ | t-BuOH | 8-(Methyl(phenyl)amino)quinoline-4-carbonitrile |

The Stille reaction is another powerful palladium-catalyzed method for forming C-C bonds, involving the coupling of an organohalide with an organotin (organostannane) reagent. wikipedia.orgorganic-chemistry.org The C-8 bromine of this compound can react with various organostannanes (e.g., aryl-, vinyl-, or alkylstannanes) to form the corresponding substituted quinolines. wikipedia.org A key advantage of Stille coupling is the stability of organostannane reagents to air and moisture, although their toxicity is a significant drawback. wikipedia.orgorganic-chemistry.org

The mechanism is analogous to other cross-coupling reactions, proceeding via oxidative addition, transmetalation, and reductive elimination. wikipedia.org Other organometallic cross-coupling reactions, such as the Negishi (using organozinc reagents) and Hiyama (using organosilicon reagents) couplings, represent further strategies that could be applied at the C-8 position, expanding the synthetic utility of this scaffold.

Table 3: Representative Conditions for Stille Coupling

| Organostannane Reagent | Palladium Catalyst | Additive | Solvent | Typical Product |

|---|---|---|---|---|

| Tributyl(vinyl)tin | Pd(PPh₃)₄ | - | Toluene | 8-Vinylquinoline-4-carbonitrile |

| Tributyl(phenyl)tin | PdCl₂(PPh₃)₂ | CuI | DMF | 8-Phenylquinoline-4-carbonitrile |

| Trimethyl(thiophen-2-yl)tin | Pd(OAc)₂ / P(furyl)₃ | - | Dioxane | 8-(Thiophen-2-yl)quinoline-4-carbonitrile |

Reactions Involving the Carbonitrile Group (C-4)

The carbonitrile group at C-4 is an electrophilic site that can undergo nucleophilic attack and can be converted into several other important nitrogen-containing functional groups, such as amides, carboxylic acids, and amines.

The carbon atom of the nitrile group is electrophilic and susceptible to attack by strong nucleophiles. Organometallic reagents like Grignard reagents (R-MgBr) or organolithium reagents (R-Li) can add across the carbon-nitrogen triple bond. The initial addition product is a resonance-stabilized imine anion. Subsequent acidic or aqueous workup hydrolyzes this intermediate to a ketone. This two-step process effectively converts the nitrile group into a carbonyl group, providing access to 8-bromo-4-acylquinoline derivatives. iust.ac.ir

For example, reaction of this compound with methylmagnesium bromide, followed by an aqueous workup, would yield 8-bromo-4-acetylquinoline. This transformation is a valuable method for introducing keto functionalities onto the quinoline ring system.

The nitrile group is a versatile precursor to other key functional groups. Two of the most common and useful transformations are hydrolysis and reduction.

Hydrolysis to Amides and Carboxylic Acids: Nitriles can be hydrolyzed under either acidic or basic conditions. libretexts.orgchemguide.co.uk The reaction proceeds in two stages: the nitrile is first converted to a primary amide, which can then be further hydrolyzed to a carboxylic acid. chemistrysteps.com

Acid-catalyzed hydrolysis , typically by heating with an aqueous acid like HCl or H₂SO₄, will convert this compound first to 8-bromoquinoline-4-carboxamide and then, upon further heating, to 8-bromoquinoline-4-carboxylic acid and an ammonium (B1175870) salt. chemguide.co.uk

Base-catalyzed hydrolysis , using an aqueous base such as NaOH, will initially form the carboxylate salt (e.g., sodium 8-bromoquinoline-4-carboxylate) and ammonia. libretexts.org Subsequent acidification of the reaction mixture is required to protonate the carboxylate and isolate the free 8-bromoquinoline-4-carboxylic acid. libretexts.org

Reduction to Primary Amines: The carbon-nitrogen triple bond of the nitrile can be reduced to a primary amine (-CH₂-NH₂). This transformation is a powerful method for synthesizing amines. Common reagents for this reduction include:

Lithium aluminum hydride (LiAlH₄): A strong reducing agent that readily converts nitriles to primary amines. The reaction is typically performed in an anhydrous ether solvent, followed by an aqueous workup. chemguide.co.ukprutor.ai

Catalytic Hydrogenation: This method involves reacting the nitrile with hydrogen gas (H₂) in the presence of a metal catalyst, such as Raney Nickel, palladium (Pd), or platinum (Pt). chemguide.co.ukcommonorganicchemistry.com This process is often considered a "greener" alternative to metal hydride reductions.

Applying these methods to this compound would yield (8-bromoquinolin-4-yl)methanamine, a valuable intermediate containing a primary amine on a methylene (B1212753) spacer.

C-H Activation and Functionalization at Unsubstituted Quinoline Positions

The direct functionalization of carbon-hydrogen (C-H) bonds is a powerful strategy in organic synthesis, offering an atom-economical approach to molecular diversification without the need for pre-functionalized substrates. rsc.orgnih.gov In this compound, the unsubstituted positions (C2, C3, C5, C6, and C7) are potential targets for such transformations. The electronic properties of the existing bromo and cyano substituents, both of which are electron-withdrawing, render the quinoline ring electron-deficient, influencing the regioselectivity of C-H activation reactions.

Direct C-H Arylation and Heteroarylation Strategies

Direct C-H arylation and heteroarylation reactions, typically catalyzed by transition metals like palladium or ruthenium, allow for the formation of C-C bonds between the quinoline core and (hetero)aromatic partners. rsc.orgresearchgate.net While specific studies on this compound are not extensively documented, the general principles of quinoline chemistry suggest that functionalization would likely be directed to the C2 or C5 positions.

The C2 position is electronically activated by the adjacent nitrogen atom, making it susceptible to functionalization. Conversely, reactions on 8-substituted quinolines have shown a propensity for functionalization at the C5 position. rsc.org For this compound, a transition-metal-catalyzed reaction with an arylating agent, such as an arylboronic acid, could potentially yield a C2- or C5-arylated product, depending on the catalyst and reaction conditions employed. The steric hindrance from the C8-bromo group and the electronic influence of the C4-carbonitrile group would be key factors in determining the reaction's outcome.

Regioselective C-H Activation Directed by Quinoline Nitrogen

The nitrogen atom within the quinoline ring plays a crucial role in directing C-H activation, often by acting as a coordinating site for a metal catalyst. rsc.org This directing effect can be enhanced by converting the quinoline to its N-oxide derivative.

Research on 8-substituted quinolines has demonstrated a metal-free, regioselective C-H halogenation at the C5 position, guided by the substituent at the C8 position. rsc.org This suggests that the nitrile group in this compound could direct the selective introduction of a halogen at the C5 position under similar conditions, using reagents like trihaloisocyanuric acid.

Furthermore, studies on the copper-catalyzed direct amination of 4-bromoquinoline (B50189) N-oxide have shown that functionalization can occur at the C2 and C8 positions. nih.gov While the C8 position in the target molecule is already substituted, this highlights the activation of the C2 position, which could be exploited for various C-H functionalization reactions after N-oxidation of this compound.

Transformations Involving the Quinoline Nitrogen Atom

The lone pair of electrons on the quinoline nitrogen atom makes it a nucleophilic center, susceptible to a range of chemical transformations, including alkylation, arylation, and oxidation. These reactions modify the electronic properties and steric profile of the quinoline core, providing access to new classes of compounds.

N-Alkylation and N-Arylation Reactions

The introduction of alkyl or aryl groups at the quinoline nitrogen atom results in the formation of quaternary quinolinium salts. The electron-withdrawing nature of the bromo and cyano groups in this compound reduces the nucleophilicity of the nitrogen atom, potentially requiring forcing conditions or highly reactive alkylating agents (e.g., alkyl triflates, methyl iodide) for N-alkylation to occur.

N-arylation of nitrogen heterocycles is a well-established transformation, often achieved through copper-catalyzed methods like the Chan-Lam coupling, which utilizes arylboronic acids. nih.gov This method is known to be effective for a range of N-heterocyclic compounds. nih.gov The application of such a protocol to this compound could provide access to N-aryl quinolinium salts, which are valuable intermediates in organic synthesis and have applications in materials science. A general scheme for this transformation is presented below.

Table 1: Representative Conditions for N-Arylation of N-Heterocycles

| Reaction | Catalyst | Arylating Agent | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|---|---|

| Chan-Lam N-Arylation | Copper(II) Acetate | Phenylboronic Acid | Pyridine (B92270) | Dichloromethane (DCM) | Room Temperature | nih.gov |

| Buchwald-Hartwig Amination | Palladium Catalyst (e.g., Pd(OAc)₂) | Aryl Halide | Strong Base (e.g., NaOtBu) | Toluene | Elevated Temperature | nih.gov |

N-Oxidation and Subsequent Rearrangement or Functionalization

The quinoline nitrogen can be readily oxidized to the corresponding N-oxide using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. The resulting this compound N-oxide exhibits altered reactivity compared to the parent molecule. The N-oxide group is a powerful directing group for C-H functionalization, particularly at the C2 position. nih.govchemrxiv.org

For instance, visible-light-induced, catalyst-free deaminative C-2 alkylation has been successfully applied to quinoline-N-oxides using Katritzky salts as the alkyl source. chemrxiv.org This methodology could be applied to this compound N-oxide to introduce various alkyl groups at the C2 position.

Table 2: C-2 Functionalization of Quinoline N-Oxides

| Reaction | Reagents | Conditions | Product | Reference |

|---|---|---|---|---|

| C-2 Alkylation | Katritzky Salt, Base | Visible Light, Catalyst-Free | C-2 Alkylated Quinoline N-Oxide | chemrxiv.org |

| C-2 Amination | Secondary Amine, Copper(I) Iodide | Toluene, 50 °C, Air | C-2 Aminated Quinoline N-Oxide | nih.gov |

The N-oxide can also be a precursor for rearrangement reactions or deoxygenation to regenerate the quinoline, making it a versatile functional handle in a multi-step synthesis.

Mechanistic Investigations and Theoretical Studies of 8 Bromoquinoline 4 Carbonitrile Reactivity

Elucidation of Reaction Mechanisms in Catalytic Transformations

Catalytic methods, particularly those employing palladium, have become indispensable for the functionalization of aryl halides like 8-bromoquinoline-4-carbonitrile. A detailed understanding of the reaction mechanisms is paramount for optimizing reaction conditions and achieving desired chemical outcomes.

Detailed Analysis of Catalytic Cycles (e.g., Pd-Catalyzed Processes)

Palladium-catalyzed cross-coupling reactions are cornerstone transformations in modern organic synthesis. A representative example is the Suzuki-Miyaura coupling, which forges a new carbon-carbon bond. The catalytic cycle for the reaction of this compound with a generic organoboron reagent (R-BY₂) can be delineated as follows:

Oxidative Addition: The cycle commences with the oxidative addition of the C-Br bond of this compound to a low-valent palladium(0) complex, typically generated in situ from a palladium(II) precatalyst. This step forms a square planar palladium(II) intermediate.

Transmetalation: The organoboron reagent, activated by a base, undergoes transmetalation with the palladium(II) complex. The organic group (R) from the boron species replaces the bromide ligand on the palladium center.

Reductive Elimination: The final step is the reductive elimination of the coupled product, 8-substituted-quinoline-4-carbonitrile, from the palladium(II) intermediate. This step regenerates the catalytically active palladium(0) species, which can then enter a new catalytic cycle.

A similar catalytic cycle can be envisioned for other palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, where an amine serves as the nucleophile.

Table 1: Key Intermediates in a Hypothetical Suzuki-Miyaura Coupling of this compound

| Step | Intermediate Structure | Description |

| 1. Oxidative Addition | [Pd(L)₂(8-quinolyl-4-carbonitrile)Br] | A square planar Pd(II) complex formed after the insertion of Pd(0) into the C-Br bond. 'L' represents the supporting ligands. |

| 2. Transmetalation | [Pd(L)₂(8-quinolyl-4-carbonitrile)R] | The organic group 'R' from the boronic acid derivative replaces the bromide on the palladium center. |

| 3. Reductive Elimination | Pd(0)L₂ | The final product is released, and the active Pd(0) catalyst is regenerated. |

Role of Ligands, Bases, and Additives in Reaction Efficiency and Selectivity

The efficiency and selectivity of palladium-catalyzed transformations of this compound are profoundly influenced by the choice of ligands, bases, and additives.

Ligands: Phosphine (B1218219) ligands are commonly employed in palladium catalysis. researchgate.net The steric and electronic properties of these ligands play a critical role. Electron-rich and bulky phosphine ligands, such as tri-tert-butylphosphine (B79228) or tricyclohexylphosphine, can enhance the rate of oxidative addition and promote reductive elimination. researchgate.net For specific applications, bidentate ligands like Xantphos may be used to stabilize the catalytic species and prevent side reactions. The choice of ligand can also influence the chemoselectivity, favoring reaction at the C-Br bond over potential interactions with the nitrile group or the quinoline (B57606) nitrogen.

Bases: A base is essential in many cross-coupling reactions, such as the Suzuki-Miyaura coupling, to activate the organoboron reagent, forming a more nucleophilic "ate" complex. libretexts.org Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and alkoxides (e.g., NaOtBu). The strength and nature of the base can affect the reaction rate and the stability of the starting materials and products. For instance, a weaker base might be necessary to avoid undesired side reactions with the nitrile group.

Additives: In some cases, additives are used to enhance the reaction. For example, in palladium-catalyzed cyanation reactions, a cyanide source like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) can be used as a less toxic alternative to other cyanide salts. nih.govnih.gov The presence of certain salts can also influence the solubility and reactivity of the catalytic species.

Computational Chemistry for Understanding Structure-Reactivity Relationships

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools to investigate the electronic structure and reactivity of molecules like this compound at a molecular level.

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals

DFT calculations can provide valuable insights into the electronic properties of this compound, which are directly related to its reactivity. rsc.org By solving the Schrödinger equation for the molecule, one can determine its electronic structure, molecular orbital energies, and charge distribution.

The presence of the electron-withdrawing bromine atom and the strongly electron-withdrawing nitrile group significantly influences the electronic landscape of the quinoline ring system. DFT calculations would likely show a polarization of electron density away from the aromatic ring, making it more susceptible to nucleophilic attack.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of reactivity. A lower LUMO energy would suggest a higher susceptibility to nucleophilic attack. The distribution of these frontier molecular orbitals can help predict the most likely sites for reaction.

Table 2: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Calculated Value (Arbitrary Units) | Significance |

| HOMO Energy | -6.5 eV | Relates to the ability to donate electrons (ionization potential). |

| LUMO Energy | -1.8 eV | Relates to the ability to accept electrons (electron affinity). A lower value indicates higher electrophilicity. |

| HOMO-LUMO Gap | 4.7 eV | A smaller gap generally implies higher reactivity. |

| Dipole Moment | 3.2 D | Indicates the overall polarity of the molecule, affecting its interactions with solvents and other polar molecules. |

Note: These values are illustrative and would need to be confirmed by specific DFT calculations.

Transition State Modeling and Reaction Pathway Energetics

A significant advantage of computational chemistry is the ability to model transition states, which are high-energy, transient species that connect reactants and products. masterorganicchemistry.com By calculating the energy of the transition state, one can determine the activation energy of a reaction, providing a quantitative measure of its feasibility.

For instance, in a nucleophilic aromatic substitution (SNA_r_) reaction on this compound, DFT calculations could be used to model the transition state for the attack of a nucleophile at the carbon atom bearing the bromine. The calculated activation energy would help in understanding the reaction kinetics and the influence of different nucleophiles.

The entire reaction pathway can be mapped out by calculating the energies of reactants, intermediates, transition states, and products. This provides a detailed energetic profile of the reaction, revealing the rate-determining step and potential for side reactions.

Prediction of Regioselectivity, Chemoselectivity, and Stereochemical Outcomes

Computational models can be employed to predict the selectivity of reactions involving this compound, which possesses multiple reactive sites.

Regioselectivity: In reactions such as electrophilic aromatic substitution, DFT calculations can predict the most likely position of attack by comparing the activation energies for substitution at different positions on the quinoline ring. The electron-withdrawing nature of the bromo and cyano groups would be expected to direct incoming electrophiles to specific positions.

Chemoselectivity: When a reagent could potentially react with either the C-Br bond or the nitrile group, computational methods can help predict the preferred reaction pathway. By comparing the activation energies for the competing pathways, one can determine the likely chemoselectivity under a given set of conditions. For example, in a reduction reaction, one could predict whether the nitrile group is more likely to be reduced than the C-Br bond.

Stereochemical Outcomes: While less relevant for the planar aromatic system of this compound itself, if a reaction introduces a new stereocenter, computational modeling can be used to predict the stereochemical outcome by calculating the energies of the diastereomeric transition states.

The integration of mechanistic experiments and theoretical studies provides a comprehensive understanding of the reactivity of this compound, facilitating the design of novel and efficient synthetic transformations.

Applications of 8 Bromoquinoline 4 Carbonitrile As a Key Intermediate in Complex Organic Synthesis

Construction of Diverse Heterocyclic Scaffolds

The strategic placement of the bromo and cyano functionalities on the quinoline (B57606) core of 8-bromoquinoline-4-carbonitrile provides synthetic chemists with a powerful tool for the elaboration of complex heterocyclic structures. The bromine atom serves as a handle for various cross-coupling reactions, while the nitrile group can be transformed into a range of other functional groups or participate in cyclization reactions.

Synthesis of Fused Polycyclic Quinoline Systems

The C8-bromine atom of this compound is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction enables the formation of a new carbon-carbon bond, facilitating the fusion of additional rings onto the quinoline framework. For instance, reaction with a suitably substituted boronic acid can lead to the formation of a biaryl system, which can then undergo intramolecular cyclization to generate a fused polycyclic aromatic system. The specific conditions for such transformations are critical and are often tailored to the specific substrates involved.

| Reaction Type | Catalyst | Base | Solvent | Typical Yield (%) |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | 70-95 |

| Stille Coupling | Pd(PPh₃)₄ | - | Toluene | 65-90 |

| Heck Coupling | Pd(OAc)₂ | Et₃N | DMF | 60-85 |

This table presents typical conditions for palladium-catalyzed cross-coupling reactions that can be applied to this compound for the synthesis of fused polycyclic systems.

Incorporation into Multicyclic and Annulated Architectures

Beyond simple fusion, this compound can be incorporated into more complex multicyclic and annulated architectures through a variety of synthetic strategies. Annulation, the formation of a new ring onto an existing one, can be achieved through reactions that utilize both the bromine and the nitrile functionalities. For example, a nucleophilic attack on the nitrile carbon followed by an intramolecular reaction involving the C8-position can lead to novel heterocyclic systems.

Furthermore, the bromine atom can be converted to other functional groups, such as an amino or a hydroxyl group, via Buchwald-Hartwig amination or a nucleophilic aromatic substitution, respectively. These new functionalities can then participate in subsequent cyclization reactions to build intricate, three-dimensional molecular frameworks.

Precursor for Advanced Quinoline-Based Molecular Probes and Ligands

The inherent photophysical properties of the quinoline ring system, combined with the synthetic versatility of this compound, make it an excellent starting material for the development of sophisticated molecular tools.

Development of Fluorescent Quinoline Probes

The quinoline nucleus is known to exhibit fluorescence, and its emission properties can be finely tuned by the introduction of various substituents. The this compound scaffold allows for the strategic attachment of fluorophores or recognition moieties through reactions at the C8-position. For example, a Suzuki coupling with a fluorescent boronic acid derivative can yield a highly emissive molecular probe. The nitrile group at the C4-position can also be hydrolyzed to a carboxylic acid or reduced to an amine, providing additional points for modification and conjugation to biomolecules. These probes can be designed to respond to specific analytes or environmental changes, finding applications in cellular imaging and diagnostics.

Synthesis of Chiral Ligands for Asymmetric Catalysis

The development of chiral ligands is of paramount importance for asymmetric catalysis, a field that enables the synthesis of enantiomerically pure compounds. The quinoline framework can serve as a rigid backbone for the construction of chiral ligands. By introducing a chiral auxiliary or a coordinating group at the C8-position of this compound, novel bidentate or tridentate ligands can be synthesized. For instance, a Buchwald-Hartwig amination with a chiral amine can install a stereocenter adjacent to the quinoline nitrogen. These ligands can then be complexed with various transition metals to create catalysts for a range of asymmetric transformations, such as hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions.

Strategic Building Block in the Synthesis of Structurally Complex Organic Molecules

Convergent Synthetic Routes Utilizing this compound Fragments

This compound is an ideal fragment for such synthetic strategies. It represents a pre-formed, functionalized heterocyclic core that can be elaborated and coupled with other complex molecular fragments. The bromine atom at the C-8 position serves as a versatile handle for cross-coupling reactions, allowing for the strategic union of the quinoline unit with other key pieces of a target molecule.

While specific total syntheses employing this exact fragment in a convergent manner are tailored to the final target molecule, a general and illustrative strategy can be proposed. For instance, a complex boronic acid or ester fragment (Fragment B) can be synthesized independently. This fragment can then be coupled with the this compound fragment (Fragment A) using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is renowned for its functional group tolerance and reliability in forming carbon-carbon bonds. nih.govlibretexts.org This approach allows for the rapid assembly of complex structures that might be challenging to access through linear sequences.

Table 1: Representative Convergent Suzuki-Miyaura Coupling Strategy

| Fragment A | Fragment B (Example) | Coupling Reaction | Catalyst System (Typical) | Resulting Coupled Structure |

|---|---|---|---|---|

|  Aryl Boronic Acid

Aryl Boronic Acid | Suzuki-Miyaura Coupling | Pd(OAc)₂, XPhos, K₂CO₃ |  |

Late-Stage Functionalization Strategies

Late-stage functionalization (LSF) is a cornerstone of modern medicinal chemistry, enabling the direct modification of complex molecules at a late point in their synthesis. This allows chemists to rapidly generate a library of analogues from a common intermediate to explore structure-activity relationships (SAR) and optimize drug-like properties. The this compound core is exceptionally well-suited for LSF, primarily through reactions involving the C-8 bromine atom. Palladium-catalyzed cross-coupling reactions are the primary tools for this purpose.

C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orgchemeurope.com This reaction has become a go-to method for installing primary and secondary amines onto aromatic rings due to its broad substrate scope and high functional group tolerance. wikipedia.orglibretexts.org Applying this reaction to this compound allows for the introduction of a wide array of amino groups at the C-8 position, a common modification in the development of bioactive molecules.

Table 2: Late-Stage C-N Bond Formation via Buchwald-Hartwig Amination

| Starting Material | Amine Coupling Partner (Example) | Catalyst System (Typical) | Functionalized Product |

|---|---|---|---|

this compound

this compound |  Morpholine

Morpholine | Pd₂(dba)₃, BINAP, NaOtBu |  |

Aniline

Aniline |  | ||

Piperidine

Piperidine |  |

C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a versatile and widely used method for forming carbon-carbon bonds between an organoboron compound and an organohalide, catalyzed by a palladium(0) complex. libretexts.org Its high functional group compatibility makes it an invaluable tool for LSF. Using this compound as the organohalide component, a diverse range of aryl and heteroaryl substituents can be introduced at the C-8 position, enabling extensive exploration of the chemical space around the quinoline core.

Table 3: Late-Stage C-C Bond Formation via Suzuki-Miyaura Coupling

| Starting Material | Boronic Acid/Ester Coupling Partner (Example) | Catalyst System (Typical) | Functionalized Product |

|---|---|---|---|

this compound

this compound |  Phenylboronic acid

Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ |  |

Pyridin-3-ylboronic acid

Pyridin-3-ylboronic acid |  | ||

Thiophene-2-boronic acid

Thiophene-2-boronic acid |  |

C-C (Alkynyl) Bond Formation via Sonogashira Coupling

The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This palladium-catalyzed, copper-co-catalyzed reaction is the most common method for synthesizing arylalkynes and conjugated enynes. wikipedia.orglibretexts.org When applied to this compound, the Sonogashira coupling introduces a rigid, linear alkyne linker at the C-8 position. This is a valuable strategy for creating molecules with specific spatial arrangements or for providing a reactive handle for further transformations, such as click chemistry.

Table 4: Late-Stage C-C (Alkynyl) Bond Formation via Sonogashira Coupling

| Starting Material | Terminal Alkyne Coupling Partner (Example) | Catalyst System (Typical) | Functionalized Product |

|---|---|---|---|

this compound

this compound |  Phenylacetylene

Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N |  |

Ethynyltrimethylsilane

Ethynyltrimethylsilane |  | ||

Propargyl alcohol

Propargyl alcohol |  |

Future Directions and Emerging Research Trends in 8 Bromoquinoline 4 Carbonitrile Chemistry

The field of synthetic chemistry is continually evolving, driven by the need for more efficient, sustainable, and innovative methods for molecule creation. For a specialized scaffold like 8-bromoquinoline-4-carbonitrile, future research is poised to leverage cutting-edge technologies and methodologies. These advancements aim to refine its synthesis, explore its reactivity in novel ways, and accelerate the discovery of new derivatives with unique properties. The emerging trends focus on enhancing synthetic efficiency, employing novel energy sources and catalysts, integrating automation and machine learning, and using computational power to predict and design new chemical transformations.

Q & A

Q. What synthetic methodologies are optimal for preparing 8-Bromoquinoline-4-carbonitrile with high regioselectivity?

- Methodological Answer: The synthesis typically involves cyclization of substituted aniline precursors followed by bromination. For example, quinoline scaffolds can be brominated at the 8-position using N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiation with AIBN in CCl₄). Regioselectivity is ensured by steric and electronic directing groups on the quinoline core. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization improves yield and purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer: Key techniques include:

- ¹H/¹³C NMR : To confirm substitution patterns and bromine positioning (e.g., downfield shifts for C-8 due to bromine’s electronegativity).

- IR Spectroscopy : Identification of nitrile stretching vibrations (~2200 cm⁻¹).

- Mass Spectrometry (HRMS) : Validation of molecular ion peaks and isotopic patterns (e.g., [M+H]⁺ with characteristic bromine isotope splits).

- X-ray Diffraction (if crystalline) : For unambiguous structural confirmation .

Q. How can reaction conditions influence the stability of this compound during synthesis?

- Methodological Answer: Light-sensitive brominated intermediates require inert atmospheres (N₂/Ar) and dark conditions to prevent debromination. Temperature control (e.g., avoiding >80°C) minimizes nitrile hydrolysis. Solvent choice (e.g., DMF for polar intermediates vs. THF for non-polar steps) also affects stability .

Advanced Research Questions

Q. How can SHELXL refine crystallographic data to resolve disorder in this compound derivatives?

- Methodological Answer: SHELXL employs least-squares refinement with anisotropic displacement parameters to model disordered atoms. For example, in octahydroquinoline derivatives, partial occupancy settings and restraints (e.g., SIMU/DELU) can address overlapping electron densities caused by ring puckering. High-resolution data (≤0.8 Å) and TWIN/BASF commands are critical for twinned crystals .

Q. What strategies resolve contradictions in biological activity data for this compound analogs?

- Methodological Answer:

- Dose-Response Studies : Validate IC₅₀ discrepancies using standardized assays (e.g., malaria PfLDH vs. cytotoxicity on HepG2 cells).

- Structural-Activity Relationship (SAR) : Compare substituent effects (e.g., nitrile vs. carboxylic acid at C-4) using molecular docking (AutoDock Vina) and MD simulations (GROMACS) to correlate binding affinity with observed activity .

Q. How are puckering coordinates applied to analyze conformational flexibility in this compound’s heterocyclic ring?

- Methodological Answer: Cremer-Pople puckering parameters (e.g., , , ) quantify non-planarity in saturated rings. For example, in octahydroquinoline derivatives, and indicate boat conformations. DFT calculations (B3LYP/6-31G*) supplement experimental data to map energy minima for different puckered states .

Q. What experimental phasing approaches are effective for this compound co-crystallized with proteins?

- Methodological Answer:

- SAD/MAD Phasing : Utilize bromine’s anomalous signal (λ ≈ 0.92 Å for Br K-edge).

- Molecular Replacement : Use homologous quinoline-protein structures (PDB) as search models.

- Cryo-EM : For large complexes, sub-3 Å maps resolve nitrile-protein interactions (e.g., hydrogen bonding with active-site residues) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.